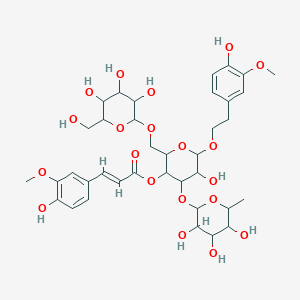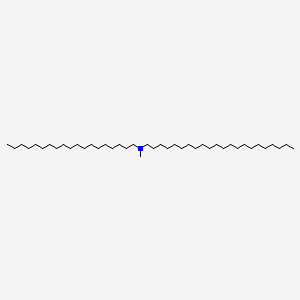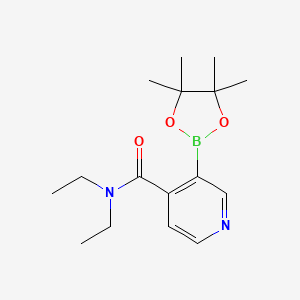
Cistanoside B
Overview
Description
Cistanoside B is a chemical compound with the molecular formula C37H50O20 and a molecular weight of 814.79 . It is one of the active compounds found in the herb Cistanche deserticola .
Physical And Chemical Properties Analysis
This compound has a boiling point of 1019.0±65.0 °C (Predicted) and a density of 1.56±0.1 g/cm3 (20 ºC 760 Torr). Its pKa value is 8.61±0.20 (Predicted) .
Scientific Research Applications
Protective Effects on Liver Cells
Cistanoside B has shown potential in protecting liver cells. Research demonstrates that compounds like this compound can alleviate damage in liver cells caused by substances like ethanol. This protection is achieved through mechanisms like enhancing survival rates of hepatocytes, reducing apoptosis and necrosis, and improving mitochondrial energy metabolism (Luo et al., 2016).
Bone Metabolism and Osteoporosis Treatment
This compound is being studied for its role in bone metabolism, particularly in the context of osteoporosis. In studies involving ovariectomized mice, compounds like this compound have been found to enhance bone strength, increase bone mineral density, and improve trabecular bone microarchitecture. These effects are mediated through the modulation of pathways like NF-κB and PI3K/Akt, leading to enhanced bone formation and reduced bone resorption (Xu et al., 2017).
Antioxidant Effects and Reproductive Health
This compound has been studied for its antioxidant properties, particularly in the context of reproductive health. It has been found to attenuate oxidative stress in reproductive cells, thus potentially offering protection against conditions like hypoxia-induced male infertility. These protective effects are attributed to its ability to restore antioxidant enzyme activities and reduce reactive oxygen species levels in cells (Yan et al., 2021).
Osteogenesis and Autophagy
In the context of osteogenesis, this compound has been shown to promote the growth and differentiation of primary osteoblasts. It does this by reducing cell apoptosis and stimulating autophagy, which are crucial processes in bone formation and remodeling. This effect is linked to the activation of the Wnt/β-catenin signaling pathway, which plays a key role in bone health (Chen et al., 2021).
Metabolism in Traditional Medicine
This compound has been identified in studies examining the metabolism of traditional Chinese medicine components. For instance, research into the differences in metabolites between various species of Cistanche has revealed the presence of this compound and its role in the therapeutic effects of these plants. Such studies highlight the importance of understanding the metabolism of traditional medicine components for enhancing their clinical application (Li et al., 2016).
Future Directions
Future research on Cistanoside B could focus on further elucidating its pharmacological effects, mechanism of action, and potential therapeutic applications. The impact of processing on the chemical constituents of Cistanche deserticola, including this compound, and its effects on the compounds’ disposition in vivo could also be an interesting area of study . Additionally, the potential of Cistanoside A, a related compound, in the treatment of osteoporosis has been highlighted, suggesting potential future directions for research on this compound as well .
properties
IUPAC Name |
[5-hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethoxy]-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H50O20/c1-16-26(42)28(44)31(47)37(53-16)57-34-32(48)36(51-11-10-18-5-8-20(40)22(13-18)50-3)55-24(15-52-35-30(46)29(45)27(43)23(14-38)54-35)33(34)56-25(41)9-6-17-4-7-19(39)21(12-17)49-2/h4-9,12-13,16,23-24,26-40,42-48H,10-11,14-15H2,1-3H3/b9-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSFBGUVLPAGRS-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)COC4C(C(C(C(O4)CO)O)O)O)OCCC5=CC(=C(C=C5)O)OC)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)COC4C(C(C(C(O4)CO)O)O)O)OCCC5=CC(=C(C=C5)O)OC)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H50O20 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
814.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-{3-[1-(4-bromo-2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-tert-butylbenzamide](/img/structure/B3307136.png)





![N-{3-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide](/img/structure/B3307189.png)
![2-(4-Methoxyphenyl)-8-((4-methoxyphenyl)sulfonyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B3307203.png)

![8-Bromoimidazo[1,2-a]quinoxaline](/img/structure/B3307216.png)

